(4R)-4-ethyl-4-[2-(furan-2-yl)ethyl]-1,3-oxazolidin-2-one (4R)-4-ethyl-4-[2-(furan-2-yl)ethyl]-1,3-oxazolidin-2-one
Brand Name: Vulcanchem
CAS No.: 566938-31-6
VCID: VC17252755
InChI: InChI=1S/C11H15NO3/c1-2-11(8-15-10(13)12-11)6-5-9-4-3-7-14-9/h3-4,7H,2,5-6,8H2,1H3,(H,12,13)/t11-/m1/s1
SMILES:
Molecular Formula: C11H15NO3
Molecular Weight: 209.24 g/mol

(4R)-4-ethyl-4-[2-(furan-2-yl)ethyl]-1,3-oxazolidin-2-one

CAS No.: 566938-31-6

Cat. No.: VC17252755

Molecular Formula: C11H15NO3

Molecular Weight: 209.24 g/mol

* For research use only. Not for human or veterinary use.

(4R)-4-ethyl-4-[2-(furan-2-yl)ethyl]-1,3-oxazolidin-2-one - 566938-31-6

Specification

CAS No. 566938-31-6
Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
IUPAC Name (4R)-4-ethyl-4-[2-(furan-2-yl)ethyl]-1,3-oxazolidin-2-one
Standard InChI InChI=1S/C11H15NO3/c1-2-11(8-15-10(13)12-11)6-5-9-4-3-7-14-9/h3-4,7H,2,5-6,8H2,1H3,(H,12,13)/t11-/m1/s1
Standard InChI Key GGBLPCRBVLZXDB-LLVKDONJSA-N
Isomeric SMILES CC[C@]1(COC(=O)N1)CCC2=CC=CO2
Canonical SMILES CCC1(COC(=O)N1)CCC2=CC=CO2

Introduction

(4R)-4-ethyl-4-[2-(furan-2-yl)ethyl]-1,3-oxazolidin-2-one is a chiral oxazolidinone compound that has garnered attention in the fields of organic synthesis and medicinal chemistry. This compound features a unique structural framework, including an ethyl group and a furan moiety, which contribute to its reactivity and selectivity in various chemical reactions. It is classified under the oxazolidinones, a class of compounds known for their biological activity and utility in drug development.

Synthesis

The synthesis of (4R)-4-ethyl-4-[2-(furan-2-yl)ethyl]-1,3-oxazolidin-2-one typically involves a multi-step process. It begins with the formation of the oxazolidinone ring, followed by the introduction of the furan-2-yl ethyl group. Common methods include asymmetric synthesis techniques to achieve the desired chirality.

  • Formation of Oxazolidinone Ring: This step often involves the reaction of an amino alcohol with a carbonyl compound under specific conditions.

  • Introduction of Furan-2-yl Ethyl Group: This may involve alkylation reactions with appropriate furan derivatives.

Applications

(4R)-4-ethyl-4-[2-(furan-2-yl)ethyl]-1,3-oxazolidin-2-one is primarily used as an intermediate in the synthesis of pharmaceutical compounds. Its unique structure makes it a valuable building block for constructing complex molecules with potential biological activity.

Application AreaDescription
Pharmaceutical IntermediatesUsed in the synthesis of analgesics and other active pharmaceutical ingredients.
Organic SynthesisActs as a chiral auxiliary or intermediate in asymmetric synthesis.

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